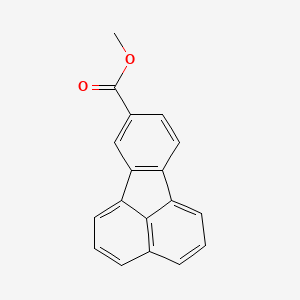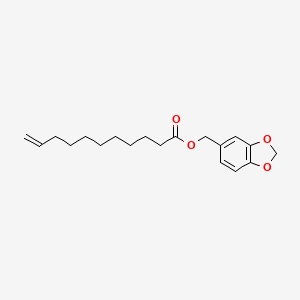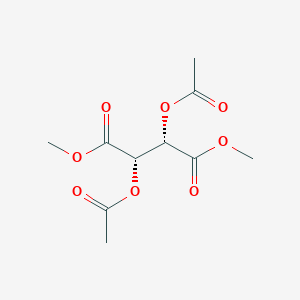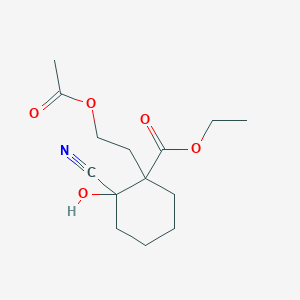
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes an ester, a cyano group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexanone derivative, which undergoes a series of reactions including esterification, cyanation, and hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a carboxylic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Similar ester functionality but lacks the cyano and hydroxyl groups.
Cyclohexanone: Similar cyclohexane ring but lacks the ester, cyano, and hydroxyl groups.
Ethyl cyanoacetate: Contains a cyano group but lacks the cyclohexane ring and hydroxyl group.
Uniqueness
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
6331-48-2 |
|---|---|
Formule moléculaire |
C14H21NO5 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-3-19-12(17)13(8-9-20-11(2)16)6-4-5-7-14(13,18)10-15/h18H,3-9H2,1-2H3 |
Clé InChI |
DDYXIJSBNQFUKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1(C#N)O)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



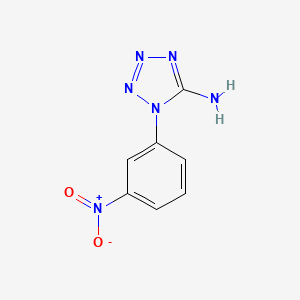


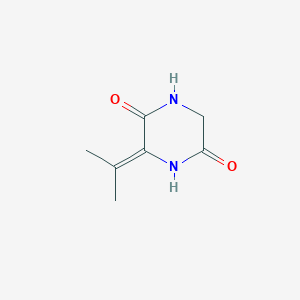
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)



